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Cat. No.: S12860587

The table below summarizes the key characteristics of Rocbrutinib and the T7471 resistance mutation based

on current literature.

Aspect Details

Rocbrutinib Profile Next-generation BTK inhibitor (BTK:i); dual covalent and non-covalent binding
mode; active against wild-type BTK, BTK with C481 mutations, and other non-
C481 mutations [1].

T7471 Mutation Substitution of Threonine with Isoleucine at position 474 in the BTK kinase
domain; a known resistance mutation for non-covalent BTKis like Pirtobrutinib;
also confers resistance to certain covalent BTKis (Zanubrutinib, Tirabrutinib)
and Rocbrutinib [2] [3] [4].

Mechanism of The T4741 mutation is proposed to disrupt the binding of specific BTK
Resistance inhibitors, including Rocbrutinib, leading to reduced drug efficacy [2].
ClinicallPreclinical In a phase 1 trial, Rocbrutinib showed an overall response rate of 78% in
Evidence patients with prior BTKi resistance mutations [1]. A clinical case report

documented the emergence of a BTK T474Il mutation in a CLL patient
following progression on Pirtobrutinib therapy [3].

Prevalence & Co- Emerging resistance mutation pattern; common in patients treated with non-
occurrence covalent inhibitors (Pirtobrutinib) and some covalent inhibitors (Zanubrutinib,
Tirabrutinib); can arise independently of the common C481S mutation [2] [4].
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Proposed Workflow for Investigating T7471 Resistance

Based on the general understanding of resistance mechanisms, the following conceptual workflow outlines
key experiments to study Recbrutinib resistance. You would need to develop detailed, step-by-step

protocols for each stage.
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Key Experimental Parameters and Data Interpretation

For the dose-response and signaling experiments outlined above, the table below provides guidance on

critical parameters and how to interpret the results.

Experiment . .

= Key Parameters to Measure Interpretation of Resistant Phenotype
ype

Dose- IC50 value; Maximum inhibition A significantly higher IC50 and/or reduced

Response (Imax); Hill slope Imax for Rocbrutinib in T7471 models

Assays compared to wild-type BTK [5].
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Experiment - .
T Key Parameters to Measure Interpretation of Resistant Phenotype
ype

Signaling Phospho-BTK (Y223); Phospho- Persistent phosphorylation of BTK and its

(Western Blot) PLCy2 (Y759); downstream markers substrate PLCy2 after Rocbrutinib treatment
(PERK, pAKT) in T7471 models [2] [3].

Cellular Proliferation (e.g., CTG assay); Sustained cell proliferation and reduced

Phenotype Apoptosis (e.g., Caspase 3/7 apoptosis in T7471 models at Rocbrutinib
activation) concentrations that are effective against

wild-type BTK.
Binding Dissociation constant (Kd); A higher Kd (lower affinity) for Rocbrutinib
Affinity association/dissociation rates binding to the T7471 mutant BTK compared

to the wild-type protein [2].

Troubleshooting Common Experimental Challenges

¢ Unexpected Low Resistance: Ensure the expression of the mutant BTK is confirmed at the protein
level (via sequencing or mass spectrometry) and that the cellular model is not relying on background
wild-type BTK expression.

¢ No Signal in Phospho-Blotting: Optimize antibody validation for phospho-specific antibodies.
Check for total protein levels to ensure the mutant BTK is expressed and stable.

¢ High Variability in Cell-Based Assays: Use early-passage cells and maintain consistent cell culture
conditions. Employ robust positive (wild-type BTK) and negative (vehicle) controls in every
experiment.

Research FAQs and Future Directions

How does T7471 confer resistance compared to C481S?

e The C481S mutation prevents covalent binding of inhibitors like Ibrutinib [2] [3].

e The T7471 mutation is a steric gatekeeper mutation that likely disrupts the binding of specific inhibitors
through non-covalent interactions, potentially by altering the shape or electrostatics of the ATP-
binding pocket [2].

Are there treatment strategies to overcome T747I-mediated resistance?
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e BTK degraders (e.g., BGB-16673, NX-2127) represent a promising post-resistance strategy as they
function by eliminating the BTK protein rather than just inhibiting its activity [3].

e However, a mutation at BTK A428D has already been clinically reported to confer resistance to at
least one BTK degrader, highlighting the ongoing challenge of resistance [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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